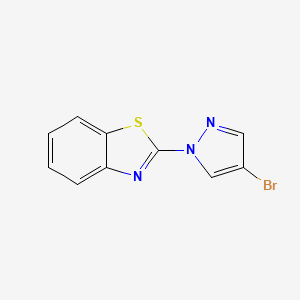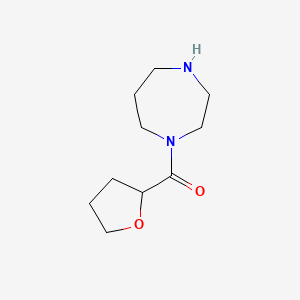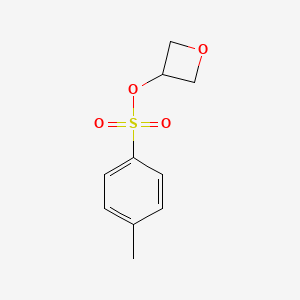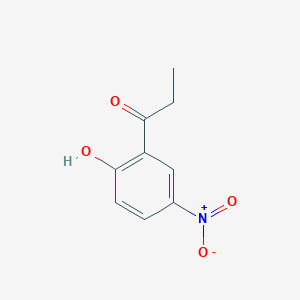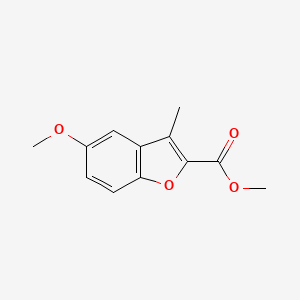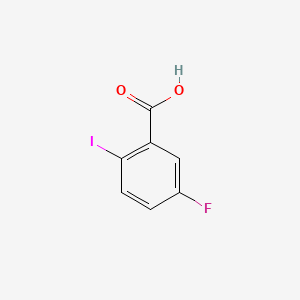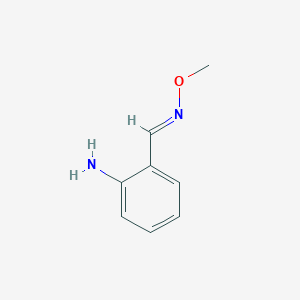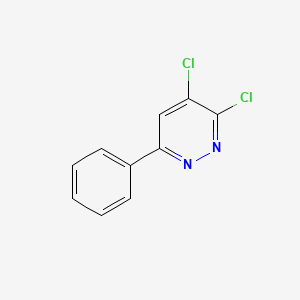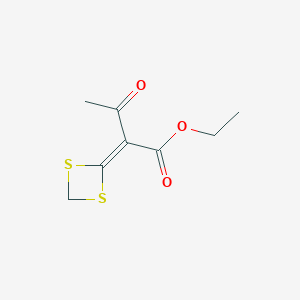
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate is an organic compound characterized by a unique structure that includes a dithietane ring and an oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the cyclization and formation of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the dithietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate involves its interaction with various molecular targets, particularly those containing nucleophilic sites. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:
Diethyl 2-(1,3-dithietan-2-ylidene)propanedioate: Similar structure but with different ester groups.
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxopropanoate: Similar structure but with a different carbonyl group.
These compounds share the dithietane ring but differ in their ester or carbonyl groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the dithietane ring and the oxobutanoate moiety in this compound makes it distinct and valuable for specific applications.
属性
IUPAC Name |
ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAILEVWWOWVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1SCS1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558067 |
Source


|
| Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120596-96-5 |
Source


|
| Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
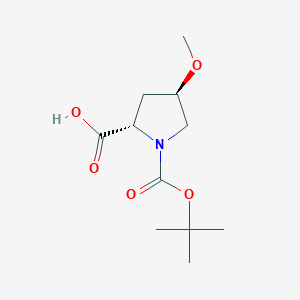
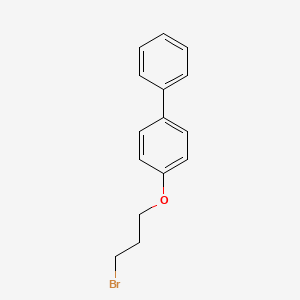
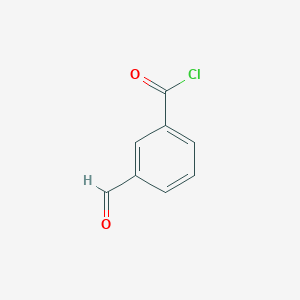
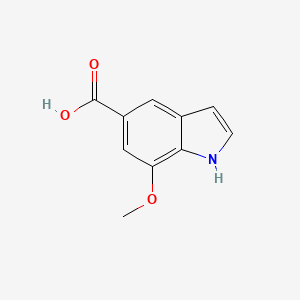
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
